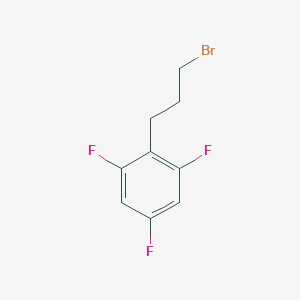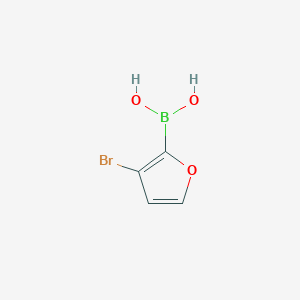
(3-Bromofuran-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromofuran-2-yl)boronic acid is an organoboron compound with the molecular formula C4H4BBrO3. It is a derivative of furan, where a bromine atom is substituted at the third position and a boronic acid group at the second position. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromofuran-2-yl)boronic acid typically involves the bromination of furan followed by borylation. One common method is the bromination of furan using N-bromosuccinimide (NBS) to yield 3-bromofuran. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions: (3-Bromofuran-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives . It can also participate in other reactions like oxidation, reduction, and substitution under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include biaryl compounds, styrene derivatives, and various substituted furan derivatives .
Applications De Recherche Scientifique
(3-Bromofuran-2-yl)boronic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism by which (3-Bromofuran-2-yl)boronic acid exerts its effects is primarily through its role as a reagent in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps, which are crucial for the successful coupling of organic fragments .
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- 4-Bromophenylboronic acid
- 2-Furylboronic acid
Comparison: (3-Bromofuran-2-yl)boronic acid is unique due to the presence of both a bromine atom and a boronic acid group on the furan ring. This dual functionality allows it to participate in a wider range of reactions compared to simpler boronic acids like phenylboronic acid. Additionally, the furan ring imparts distinct electronic properties that can influence the reactivity and selectivity of the compound in various synthetic applications .
Propriétés
Formule moléculaire |
C4H4BBrO3 |
|---|---|
Poids moléculaire |
190.79 g/mol |
Nom IUPAC |
(3-bromofuran-2-yl)boronic acid |
InChI |
InChI=1S/C4H4BBrO3/c6-3-1-2-9-4(3)5(7)8/h1-2,7-8H |
Clé InChI |
LYXYOVPFFMCSPG-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CO1)Br)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


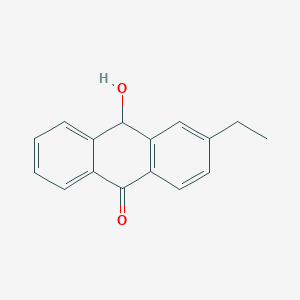

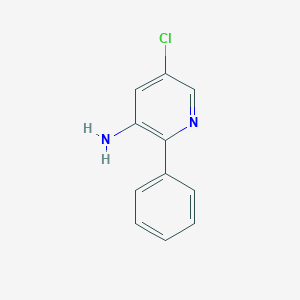
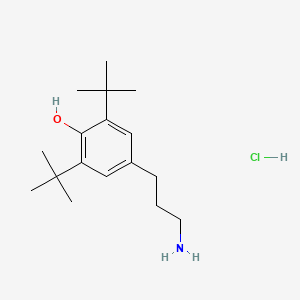


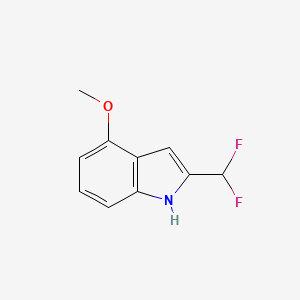

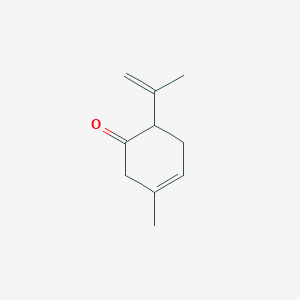
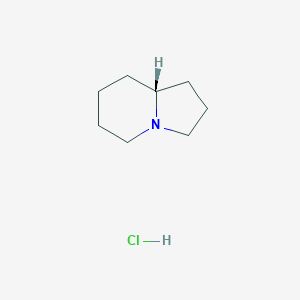
![Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12975122.png)


